

An In-depth Technical Guide to 5-Bromo-2-hydrazinylbenzoic acid hydrochloride

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Compound of Interest

Compound Name: 5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Cat. No.: B6322241

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This guide provides a comprehensive technical overview of **5-Bromo-2-hydrazinylbenzoic acid hydrochloride** (CAS Number: 1260776-15-5), a versatile building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, a plausible synthetic route with a detailed experimental protocol, its reactivity, potential applications, and essential safety and handling procedures.

Core Compound Identity and Properties

5-Bromo-2-hydrazinylbenzoic acid hydrochloride is a substituted aromatic compound containing a bromine atom, a hydrazine group, and a carboxylic acid. These functional groups make it a valuable intermediate for the synthesis of a variety of more complex molecules, particularly heterocyclic systems of interest in medicinal chemistry.

Property	Value	Source
CAS Number	1260776-15-5	
Molecular Formula	C ₇ H ₈ BrCIN ₂ O ₂	
Molecular Weight	283.51 g/mol	Calculated
Appearance	Likely a solid powder (inferred from related compounds)	[1][2]
Solubility	Likely soluble in methanol and dimethyl sulfoxide (inferred from 2-amino-5-bromobenzoic acid)	[3]

Synthesis and Characterization

While specific literature detailing the synthesis of **5-Bromo-2-hydrazinylbenzoic acid hydrochloride** is not readily available, a highly probable synthetic route involves the diazotization of 2-amino-5-bromobenzoic acid followed by reduction. This approach is a well-established method for the preparation of aryl hydrazines from anilines.[4]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 2-amino-5-bromobenzoic acid.



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Caption: Proposed synthesis of **5-Bromo-2-hydrazinylbenzoic acid hydrochloride**.

Detailed Experimental Protocol (Prophetic)

This protocol is based on the established synthesis of o-hydrazinobenzoic acid hydrochloride and should be performed with appropriate safety precautions in a fume hood.[4]

Step 1: Diazotization of 2-Amino-5-bromobenzoic acid

- In a beaker equipped with a magnetic stirrer and cooled in an ice-salt bath, suspend 2-amino-5-bromobenzoic acid in dilute hydrochloric acid.
- Cool the suspension to 0-5 °C.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. The addition should be monitored to ensure a slight excess of nitrous acid (test with starch-iodide paper).
- Stir the resulting diazonium salt solution for an additional 15-30 minutes at 0-5 °C.

Step 2: Reduction to **5-Bromo-2-hydrazinylbenzoic acid hydrochloride**

- In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.
- Slowly add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- The product, **5-Bromo-2-hydrazinylbenzoic acid hydrochloride**, will precipitate out of the solution.
- Collect the solid by vacuum filtration, wash with a small amount of cold, dilute hydrochloric acid, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove any non-polar impurities.
- Dry the product under vacuum.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

- ^1H NMR: To confirm the presence of aromatic and hydrazine protons.
- ^{13}C NMR: To identify the number of unique carbon environments.
- FT-IR: To identify characteristic functional group vibrations (e.g., C=O of the carboxylic acid, N-H of the hydrazine).
- Mass Spectrometry: To confirm the molecular weight of the compound.

Chemical Reactivity and Applications in Drug Discovery

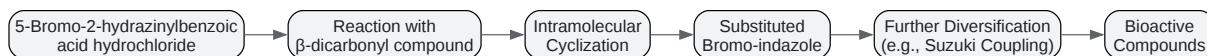
The unique combination of a carboxylic acid, a hydrazine, and a bromo-aromatic moiety makes **5-Bromo-2-hydrazinylbenzoic acid hydrochloride** a versatile synthon.

Key Reactive Sites

- Hydrazine Group: The hydrazine is a potent nucleophile and can react with various electrophiles, most notably carbonyl compounds (aldehydes and ketones) to form hydrazones.^[5] It is also a key component in the synthesis of nitrogen-containing heterocycles like indazoles and pyrazoles.
- Carboxylic Acid Group: This group can undergo standard carboxylic acid reactions, such as esterification or amidation, to modify the solubility and pharmacokinetic properties of derivative compounds.^[6]
- Bromo-Aromatic System: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at this position.^[6]

Workflow for Heterocycle Synthesis

The primary application of this compound is as a precursor for heterocyclic scaffolds, which are prevalent in many approved drugs.

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Caption: Conceptual workflow for the synthesis of bioactive compounds.

Relevance in Medicinal Chemistry

Hydrazone derivatives of various substituted carboxylic acids have been investigated for a range of biological activities, including as anticancer agents that inhibit VEGFR-2 tyrosine kinase.[5][7][8] The bromo-substituent provides a handle for further chemical modification to optimize potency and selectivity. The hydrazine moiety itself is a key pharmacophoric element in many bioactive molecules.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **5-Bromo-2-hydrazinylbenzoic acid hydrochloride** is not widely published, a hazard assessment can be made based on the SDS of structurally related compounds like 2-hydrazinobenzoic acid hydrochloride and 5-bromo-2-chlorobenzoic acid.[1][2][9]

Hazard Category	Description	Precautionary Statements
Skin Irritation	Causes skin irritation.[1][2]	Wash hands thoroughly after handling. Wear protective gloves.[1][2]
Eye Irritation	Causes serious eye irritation.[2][9]	Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[1][2]
Respiratory Irritation	May cause respiratory irritation.[2][9]	Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][2]

Personal Protective Equipment (PPE) and Handling

- Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[1]
- Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]
- Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[2]
- Respiratory Protection: If dust is generated, a NIOSH-approved respirator may be necessary. [2]
- General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[1][9]

First-Aid Measures

- Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2]
- Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2]
- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2]
- Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]

Storage

- Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
- Incompatible Materials: Avoid strong oxidizing agents.[1]

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